molecular formula C11H26O2Si2 B14310953 2,2,5,8,8-Pentamethyl-4-methylidene-3,7-dioxa-2,8-disilanonane CAS No. 117201-94-2

2,2,5,8,8-Pentamethyl-4-methylidene-3,7-dioxa-2,8-disilanonane

Cat. No.: B14310953
CAS No.: 117201-94-2
M. Wt: 246.49 g/mol
InChI Key: XSIXLNZOADJCCJ-UHFFFAOYSA-N
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Description

2,2,5,8,8-Pentamethyl-4-methylidene-3,7-dioxa-2,8-disilanonane is a silicon-containing organic compound It is characterized by its unique structure, which includes two silicon atoms and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5,8,8-Pentamethyl-4-methylidene-3,7-dioxa-2,8-disilanonane typically involves the reaction of organosilicon precursors under controlled conditions. One common method is the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon multiple bond in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often include:

    Temperature: 25-100°C

    Solvent: Toluene or hexane

    Catalyst: Platinum or rhodium complexes

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,2,5,8,8-Pentamethyl-4-methylidene-3,7-dioxa-2,8-disilanonane undergoes various chemical reactions, including:

    Oxidation: The silicon atoms can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the compound into different organosilicon derivatives.

    Substitution: The methyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or ozone in the presence of a catalyst.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like chlorine or bromine, often in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Silanols or siloxanes.

    Reduction: Various organosilicon derivatives.

    Substitution: Halogenated or alkylated silicon compounds.

Scientific Research Applications

2,2,5,8,8-Pentamethyl-4-methylidene-3,7-dioxa-2,8-disilanonane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of advanced materials, such as silicon-based polymers and resins.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with biomolecules.

    Medicine: Explored for its role in developing new pharmaceuticals, particularly in the design of silicon-containing drugs with improved pharmacokinetic properties.

    Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its chemical stability and resistance to environmental degradation.

Mechanism of Action

The mechanism by which 2,2,5,8,8-Pentamethyl-4-methylidene-3,7-dioxa-2,8-disilanonane exerts its effects involves interactions with various molecular targets. The silicon atoms can form stable bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of complex molecular structures. These interactions are crucial in applications such as catalysis, where the compound can act as a ligand or a catalyst itself.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,8,8-Tetramethyl-3,7-dioxa-2,8-disilanonane
  • 2,2,5,5-Tetramethyl-4-methylidene-3,7-dioxa-2,8-disilanonane

Uniqueness

Compared to similar compounds, 2,2,5,8,8-Pentamethyl-4-methylidene-3,7-dioxa-2,8-disilanonane is unique due to its additional methyl groups, which enhance its chemical stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile silicon-containing compounds.

Properties

117201-94-2

Molecular Formula

C11H26O2Si2

Molecular Weight

246.49 g/mol

IUPAC Name

trimethyl-(2-methyl-3-trimethylsilyloxybut-3-enoxy)silane

InChI

InChI=1S/C11H26O2Si2/c1-10(9-12-14(3,4)5)11(2)13-15(6,7)8/h10H,2,9H2,1,3-8H3

InChI Key

XSIXLNZOADJCCJ-UHFFFAOYSA-N

Canonical SMILES

CC(CO[Si](C)(C)C)C(=C)O[Si](C)(C)C

Origin of Product

United States

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